2-Nitro-3,5-difluorophenyl acetic acid
Overview
Description
2-Nitro-3,5-difluorophenyl acetic acid (NFPA) is an organic compound belonging to the acetic acid family. It is a colorless, crystalline solid that is soluble in organic solvents. NFPA has a variety of uses in both organic synthesis and scientific research.
Scientific Research Applications
Multicomponent Synthesis in Chemical Reactions
2-Nitro-3,5-difluorophenyl acetic acid may be involved in multicomponent chemical reactions similar to the synthesis of unsymmetrical derivatives of nitropyridines. For instance, the study by Turgunalieva et al. (2023) describes a multicomponent reaction leading to 4-methyl-substituted derivatives of 5-nitro-1,4-dihydropyridine, which might be relevant to the reactivity of this compound in similar contexts (Turgunalieva et al., 2023).
Nitration Reactions
Studies on nitration reactions, such as those conducted by Arcoria et al. (1972) and Fischer & Greig (1974), provide insights into the behavior of compounds in electrophilic substitution reactions. Although these studies do not directly investigate this compound, they offer a framework for understanding how nitration might affect similar compounds (Arcoria et al., 1972); (Fischer & Greig, 1974).
Spectroscopic Behavior Analysis
The spectroscopic behavior of nitro-substituted compounds, such as those studied by Arcoria et al. (1972), could be parallel to the characteristics of this compound. Such research helps in understanding the electronic structure and reactivity of nitro-substituted aromatic compounds (Arcoria et al., 1972).
Formation of Adducts and Rearomatization
Research by Fischer & Greig (1974) on the formation of adducts in nitration reactions of dimethylbenzonitriles and their subsequent rearomatization could be relevant to understanding similar processes in this compound. Such studies provide insights into the stability and transformation of nitro-substituted aromatic compounds (Fischer & Greig, 1974).
Preparation of Vinamidinium Salts
Davies et al. (2000) describe the preparation of vinamidinium salts from substituted acetic acids, which may include derivatives like this compound. This process involves reacting with phosphorus oxychloride in DMF to yield vinamidinium salts, potentially applicable to the synthesis of novel compounds (Davies et al., 2000).
Environmental Applications
Shanableh & Gloyna (1991) discuss the use of supercritical water oxidation (SCWO) techniques for eliminating environmental contaminants, including nitrophenols. This suggests potential environmental applications for this compound in the treatment of wastewaters and sludges (Shanableh & Gloyna, 1991).
properties
IUPAC Name |
2-(3,5-difluoro-2-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-5-1-4(2-7(12)13)8(11(14)15)6(10)3-5/h1,3H,2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINZALAFDDZVQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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